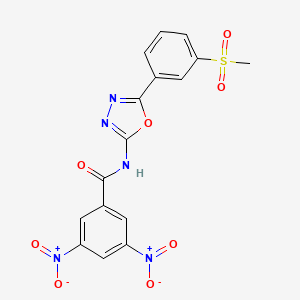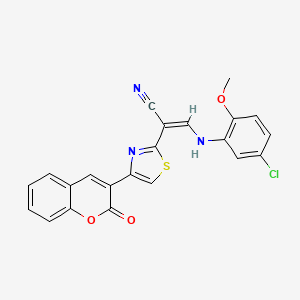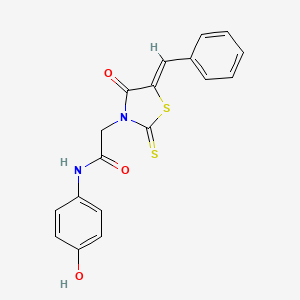![molecular formula C19H16ClN3O4 B2833339 7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105218-89-0](/img/structure/B2833339.png)
7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities : A study on similar 1,2,4-triazole derivatives, including oxadiazole compounds, revealed their potential for antimicrobial activities. Some of these compounds showed good or moderate activity against test microorganisms (Bektaş et al., 2007).
Anticancer Properties : Research into 1,3,4-oxadiazole derivatives, which are structurally related to the compound , has shown promising anticancer effects. In one study, these compounds exhibited significant activity on breast cancer cell lines (Salahuddin et al., 2014).
Photo-luminescent Properties : A series of 1,3,4-oxadiazole derivatives were synthesized and characterized, displaying photo-luminescent properties. These compounds showed strong blue fluorescence emission, suggesting potential applications in photo-luminescent materials (Han et al., 2010).
Crystal Structure Analysis : The crystal structure of azilsartan methyl ester, a compound containing an oxadiazole ring similar to the compound , was studied. This research provided insights into molecular conformations and interactions, which are crucial for understanding the properties and potential applications of such compounds (Li et al., 2015).
Chemosensory Applications : Oxadiazole derivatives have been investigated for their potential as chemosensors. Two anion sensors were developed with phenolic hydroxyl and 1,3,4-oxadiazole groups, displaying colorimetric properties for fluoride sensing (Ma et al., 2013).
Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their nematocidal activities. Some compounds showed good activity against Bursaphelenchus xylophilus, a harmful nematode, indicating potential agricultural applications (Liu et al., 2022).
Density Functional Theory (DFT) Calculations : DFT calculations on novel 1,3,4-oxadiazole derivatives provided insights into reactive sites for electrophilic and nucleophilic nature of the molecules, important for predicting chemical reactivity and designing new compounds (Kumara et al., 2017).
Topical Activity in Visual Impairment : Oxadiazol-5-yl-acetic acids were tested for their ability to inhibit aldose reductase, a potential target for treating diabetic complications. Some derivatives showed significant in vivo activity, suggesting therapeutic potential for visual impairment in diabetes (La Motta et al., 2008).
Propriétés
IUPAC Name |
7-chloro-4-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-2-25-14-6-3-12(4-7-14)19-21-17(27-22-19)10-23-15-8-5-13(20)9-16(15)26-11-18(23)24/h3-9H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDPEZJADDYOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine](/img/structure/B2833256.png)
![1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane](/img/structure/B2833260.png)

![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/no-structure.png)


![4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2833268.png)
![1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2833269.png)
![N-(Cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2833270.png)
![rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate](/img/structure/B2833272.png)


![(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2833277.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2833278.png)